molecular formula C17H21NO3S B3980616 4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide

4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide

Cat. No.: B3980616
M. Wt: 319.4 g/mol
InChI Key: MUXLZZHKKCQKBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide is an organic compound with the molecular formula C17H21NO3S. It is a sulfonamide derivative, characterized by the presence of a methoxy group attached to a benzene ring, a phenylbutan-2-yl group, and a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and phenylbutan-2-yl groups.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The methoxy and phenylbutan-2-yl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide is unique due to the presence of the phenylbutan-2-yl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and potential interactions with hydrophobic pockets in biological targets, making it a valuable compound for drug development and materials science .

Properties

IUPAC Name

4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-14(8-9-15-6-4-3-5-7-15)18-22(19,20)17-12-10-16(21-2)11-13-17/h3-7,10-14,18H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXLZZHKKCQKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-methoxy-N-(4-phenylbutan-2-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.